molecular formula C21H40ClNO B1198228 Cetylpyridinium chloride monohydrate CAS No. 6004-24-6

Cetylpyridinium chloride monohydrate

Cat. No. B1198228
CAS RN: 6004-24-6
M. Wt: 358 g/mol
InChI Key: NFCRBQADEGXVDL-UHFFFAOYSA-M
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Description

Cetylpyridinium chloride monohydrate (CPC) is a quaternary ammonium compound known for its broad-spectrum antimicrobial activity. Its hexadecane chain disrupts lipid membranes, leading to bacterial cell membrane rupture. At low concentrations, CPC activates intracellular latent ribonucleases, promoting cell autolysis, while at high concentrations, it forms vesicle-like structures on bacterial cell surfaces, causing cytoplasmic content leakage (Nasila, Shijith, & MohammedShihabK, 2021). This unique chemical and physical property profile makes CPC an effective ingredient in various formulations, including mouthwashes, toothpaste, sanitizers, and disinfectants.

Synthesis Analysis

Cetylpyridinium chloride monohydrate's synthesis involves the quaternization of pyridine nitrogen, leading to significant red shifts in UV−vis absorption spectra. This indicates enhanced π-electron delocalization along the backbone upon quaternization, revealing insights into the molecular structure and potential for various applications, including antimicrobial agents and conductive materials (Bunten & Kakkar, 1996).

Molecular Structure Analysis

The solid-state structure of CPC, as revealed through single-crystal X-ray diffraction, shows a complex with cetylpyridinium cations arranged in specific patterns. This structure is crucial for understanding its antimicrobial properties and potential for reducing volatile sulfur compounds generated by bacteria (Dubovoy et al., 2020).

Chemical Reactions and Properties

Cetylpyridinium chloride's interaction with various substrates and solvents demonstrates its versatility as a reaction medium. Its behavior in aqueous solutions and interactions with charged substrates offer insights into its chemical reactions and properties, highlighting the influence of cetylpyridinium chloride micelles on the kinetics of chemical reactions (Molinero et al., 1996).

Physical Properties Analysis

The study of CPC's physical properties, such as its absorption into polymeric microgel particles, showcases the substance's capacity for inclusion within various matrices. This absorption leads to changes in the physical properties of the microgel particles, offering a foundation for developing applications in controlled release and uptake (Nerapusri et al., 2007).

Chemical Properties Analysis

The chemical properties of CPC, including its aggregation and adsorption behavior in different solvent systems, provide a deeper understanding of its interactions at the molecular level. Studies on its micellization and adsorption phenomena reveal the mechanisms behind its effectiveness as a surfactant and antimicrobial agent (Mukhim et al., 2010).

Scientific Research Applications

1. Interaction with Staphylococcus aureus in the presence of β-cyclodextrin

  • Summary of Application: Cetylpyridinium chloride (CPC) is a cationic surfactant with biocidal activity against a broad spectrum of bacteria, including Staphylococcus aureus. This study investigates the effect of β-cyclodextrin (βCD) on CPC’s antimicrobial activity against S. aureus, especially in the mechanism of interaction with the S. aureus membrane .
  • Methods of Application: The in vitro antimicrobial susceptibility of CPC and CPC/βCD compounds against S. aureus were determined by calculating the lower concentration capable of reducing cell viability by 50 and 100 percent. The kinetics of bacterial death were evaluated by kill curves for the two systems. The mechanisms of interaction of the CPC and CPC/βCD against S. aureus were investigated by Dynamic Light Scattering (DLS) and Zeta Potential (ZP) titrations .
  • Results or Outcomes: The results of DLS, ZP, and Isothermal Titration Calorimetry (ITC) showed that in the presence of βCD, a different mechanism of interaction with the S. aureus membrane occurs, explaining the higher antimicrobial activity of the CPC/βCD system .

2. Antimicrobial Efficacy in Biofilms

  • Summary of Application: Cetylpyridinium chloride (CPC) is a quaternary ammonium compound commonly used as an antiseptic in oral care products. This review focuses on its mechanism of action, its antimicrobial efficacy toward biofilms, and potential risks of resistance toward this antiseptic .
  • Methods of Application: The review summarizes the current literature on CPC, particularly focusing on its mechanism of action, its antimicrobial efficacy toward biofilms, and on potential risks of resistance toward this antiseptic as well as underlying mechanisms .
  • Results or Outcomes: The review raises awareness among the dental community about the risk of resistance toward antiseptics in general .

3. Analytical Applications

  • Summary of Application: Cetylpyridinium chloride monohydrate is used in several analytical applications including pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
  • Methods of Application: The specific methods of application or experimental procedures depend on the specific analytical application .
  • Results or Outcomes: The outcomes obtained depend on the specific analytical application .

4. Mechanisms of Bacterial and Virus Inactivation

  • Summary of Application: Cetylpyridinium chloride is used to study the mechanisms of bacterial and virus inactivation by cationic quaternary ammonium detergents .
  • Methods of Application: The specific methods of application or experimental procedures depend on the specific study .
  • Results or Outcomes: The outcomes obtained depend on the specific study .

5. Use in Oral Care Products

  • Summary of Application: Cetylpyridinium chloride (CPC) is a cationic quaternary ammonium compound used in some types of mouthwashes, toothpastes, lozenges, throat sprays, breath sprays, and nasal sprays. It is an antiseptic that kills bacteria and other microorganisms. It has been shown to be effective in preventing dental plaque and reducing gingivitis .
  • Methods of Application: CPC is used as an active ingredient in various over-the-counter oral care products .
  • Results or Outcomes: Regular use of these products can help prevent and treat dental plaque, gingivitis, halitosis, and calculus .

6. Use as a Surfactant and Catalyst

  • Summary of Application: Cetylpyridinium chloride monohydrate is often used as a surfactant, emulsifier, dispersant, and catalyst. In organic synthesis reactions, it can be used as an acyl chlorinating agent, a chlorinating agent for alkenes, and an alkylating agent .
  • Methods of Application: The specific methods of application or experimental procedures depend on the specific chemical reaction .
  • Results or Outcomes: The outcomes obtained depend on the specific chemical reaction .

7. Use in Pesticides

  • Summary of Application: Cetylpyridinium chloride (CPC) has been used as an ingredient in certain pesticides .
  • Methods of Application: The specific methods of application or experimental procedures depend on the specific pesticide formulation .
  • Results or Outcomes: The outcomes obtained depend on the specific pesticide formulation .

8. Use in Water Treatment

  • Summary of Application: Cetylpyridinium chloride (CPC) is a quaternary ammonium compound with antimicrobial properties, making it useful in various applications including water treatment .
  • Methods of Application: The specific methods of application or experimental procedures depend on the specific water treatment process .
  • Results or Outcomes: The outcomes obtained depend on the specific water treatment process .

Safety And Hazards

Cetylpyridinium chloride can cause skin irritation and lesions, eye irritation, and allergic response . High doses can cause nausea, vomiting, collapse, convulsions, and coma . It is harmful if swallowed and may be fatal if inhaled .

Future Directions

While there is little awareness about potential risks of the widespread use of antiseptics in oral care, cetylpyridinium chloride is one of the most commonly used antiseptics in oral care products . The aim of future research is to summarize the current literature on CPC, particularly focusing on its mechanism of action, its antimicrobial efficacy toward biofilms, and on potential risks of resistance toward this antiseptic as well as underlying mechanisms .

properties

IUPAC Name

1-hexadecylpyridin-1-ium;chloride;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N.ClH.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H;1H2/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCRBQADEGXVDL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20975463
Record name 1-Hexadecylpyridin-1-ium chloride--water (1/1/1)
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Molecular Weight

358.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cetylpyridinium chloride monohydrate

CAS RN

6004-24-6
Record name Cetylpyridinium chloride monohydrate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cetylpyridinium chloride [USP:INN:BAN:JAN]
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Record name 1-Hexadecylpyridin-1-ium chloride--water (1/1/1)
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Record name Cetylpyridinium chloride monohydrate
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Record name CETYLPYRIDINIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
759
Citations
K Nasila, KV Shijith, SKK Mohammed… - International Journal of …, 2021 - academia.edu
… a surface tension value 43 dyne/cm (0.1% aqueous solution), 41 dyne/cm (1.0% aqueous solution), 38 dyne/cm (10% aqueous solution) for Cetylpyridinium chloride monohydrate at 25…
Number of citations: 5 www.academia.edu
V Dubovoy, S Nawrocki, G Verma, L Wojtas, P Desai… - ACS …, 2020 - ACS Publications
… Reagent-grade anhydrous zinc chloride (ZnCl 2 ) and cetylpyridinium chloride monohydrate were supplied by Sigma-Aldrich (St. Louis, MO). All materials were used as-is without …
Number of citations: 13 pubs.acs.org
M Fizer, M Filep, O Fizer, O Fričová… - Journal of Molecular …, 2021 - Elsevier
… Based on the solid state NMR technique, the higher ions mobility was suggested for the solid sample of the ionic liquid in comparison to the solid cetylpyridinium chloride monohydrate. …
Number of citations: 9 www.sciencedirect.com
O Fizer, M Filep, V Pantyo… - … Res. Appl. Chem, 2022 - biointerfaceresearch.com
A bactericidal and structural study on the cetylpyridinium dodecyl sulfate ion pair has been taken. The ion pair was a subject of numerous investigations, and its properties are widely …
Number of citations: 4 biointerfaceresearch.com
V Arrigler, K Kogej, J Majhenc, S Svetina - Langmuir, 2005 - ACS Publications
The interaction of cationic surfactant cetylpyridinium chloride, CPC, with giant lipid vesicles prepared from 1-palmitoyl-2-oleoylphosphatidylcholine, POPC, was examined at various …
Number of citations: 21 pubs.acs.org
F D'Amico, M Moro, M Saracino… - Molecular Oral …, 2023 - Wiley Online Library
Introduction COVID‐19 is a transmissible respiratory and multisystem disease caused by severe acute respiratory syndrome coronavirus 2 (SARS‐CoV‐2). Viral transmission occurs …
Number of citations: 3 onlinelibrary.wiley.com
P Šimůnková-Kulová, M Kotouček - Acta Universitatis Palackianae …, 2003 - Citeseer
… The described method was used for the determination of the cetylpyridinium chloride monohydrate (CPC.H2O) in medicament Halset, the relative error did not exceed 6 %. …
Number of citations: 3 citeseerx.ist.psu.edu
G Evmenenko, E Theunissen, K Mortensen… - Polymer, 2001 - Elsevier
… The surfactant, N-cetylpyridinium chloride monohydrate 98% (CPC) was obtained from Aldrich and was used without additional purification. The Krafft point of CPC in water is around 11…
Number of citations: 44 www.sciencedirect.com
A Young, G Jonski, G Rölla - European journal of oral sciences, 2003 - Wiley Online Library
Zinc ions, chlorhexidine (CHX) and cetylpyridinium chloride (CPC) are all known to inhibit production of volatile sulfur compounds (VSCs). The objective was to examine the anti‐VSC …
Number of citations: 144 onlinelibrary.wiley.com
CG Densmore, TW Robison, BF Smith… - Journal of applied …, 2006 - Wiley Online Library
… HEMA, AMPSA, diethyleneglycol dimethyacrylate (DEGDMA), cetylpyridinium chloride monohydrate (CPC), and the photoinitiator, 2,2-dimethoxy-2-phenylacetophenone (DMPA) were …
Number of citations: 2 onlinelibrary.wiley.com

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